N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide
Description
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide is a chemical compound characterized by its bromoimidazo[1,2-a]pyridine core structure and a methoxy-2-methylpropanamide functional group
Properties
IUPAC Name |
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,18-3)11(17)15-9-7-14-10-8(13)5-4-6-16(9)10/h4-7H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLUSFLEUVTNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C2N1C=CC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the bromination of imidazo[1,2-a]pyridine derivatives followed by the introduction of the methoxy-2-methylpropanamide group. One common method involves the reaction of 8-bromoimidazo[1,2-a]pyridine with methoxy-2-methylpropanoic acid chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a corresponding hydroxyl group.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different structural isomer.
Substitution: The bromo group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles, such as ammonia (NH3) or nitrite (NO2-), can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 8-bromoimidazo[1,2-a]pyridin-3-yl-2-methoxy-2-methylpropanol.
Reduction: Formation of 8-aminomidazo[1,2-a]pyridin-3-yl-2-methoxy-2-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core structure but differ in the presence of the imidazo group.
3-bromoimidazo[1,2-a]pyridines: These compounds are structurally similar but lack the methoxy-2-methylpropanamide group.
Uniqueness: N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide is unique due to its combination of the bromoimidazo[1,2-a]pyridine core and the methoxy-2-methylpropanamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
